molecular formula C15H22ClN3O2 B13615627 Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B13615627
M. Wt: 311.81 g/mol
InChI Key: SJPTYLAEMSKSDE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of 6-chloro-2-methylpyrimidine with piperidine derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification using chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
  • Tert-butyl (s)-3-((6-chloro-4-(morpholinomethyl)pyridin-2-yl)amino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2/c1-10-17-11(9-13(16)18-10)12-7-5-6-8-19(12)14(20)21-15(2,3)4/h9,12H,5-8H2,1-4H3

InChI Key

SJPTYLAEMSKSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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